
N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H21F2N5O3S and its molecular weight is 509.53. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Structure and Properties
The compound is characterized by a triazole ring which is known for its diverse biological activities. The presence of fluorine atoms in the structure enhances its lipophilicity and overall biological activity compared to non-fluorinated analogs . The molecular structure is shown below:
Anticancer Activity
Recent studies have demonstrated that fluorinated triazoles exhibit significant anticancer properties. For example, compounds with similar triazole structures have shown potent inhibition of cancer cell proliferation across various types of cancer cells including breast (MCF-7), prostate (PC-3), and renal (ACHN) cancer cells .
Case Study:
In one study, a series of fluorinated triazole analogs were synthesized and tested for their cytotoxic effects. The most promising compound exhibited an IC50 value of 16.6 µM against MDA-MB-453 human breast cancer cells, indicating strong potential as a therapeutic agent .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Triazole A | 31.6 | MDA-MB-453 |
Triazole B | 16.6 | MDA-MB-453 |
Triazole C | 33 | HT-29 |
Antimicrobial Activity
Fluorinated triazoles have also been reported to possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
Research Findings:
One study highlighted the effectiveness of a triazole derivative against Mycobacterium tuberculosis, showing a significant reduction in bacterial load in treated cultures compared to controls .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cell Membrane Integrity : The antimicrobial activity is often attributed to the ability to disrupt microbial membranes, leading to cell lysis.
Properties
IUPAC Name |
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N5O3S/c26-17-6-10-19(11-7-17)29-24(34)16-36-25-31-30-22(32(25)20-12-8-18(27)9-13-20)14-28-23(33)15-35-21-4-2-1-3-5-21/h1-13H,14-16H2,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLHXQGPSJLSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.